molecular formula C15H12FN3O B3037582 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide CAS No. 483359-47-3

2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide

Cat. No.: B3037582
CAS No.: 483359-47-3
M. Wt: 269.27 g/mol
InChI Key: MSHDXPVHYHLZER-UHFFFAOYSA-N
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Description

2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide is a synthetic organic compound that features a cyano group, a fluorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the fluorophenyl group: This step might involve the use of fluorobenzene derivatives in a coupling reaction.

    Formation of the pyridinyl group: This can be done through a condensation reaction involving pyridine derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions might reduce the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as a drug candidate for treating diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The cyano group and fluorophenyl group could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-chlorophenyl)-3-(pyridin-4-yl)propanamide
  • 2-cyano-N-(2-bromophenyl)-3-(pyridin-4-yl)propanamide
  • 2-cyano-N-(2-methylphenyl)-3-(pyridin-4-yl)propanamide

Uniqueness

The presence of the fluorophenyl group in 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and stability.

Properties

IUPAC Name

2-cyano-N-(2-fluorophenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-13-3-1-2-4-14(13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHDXPVHYHLZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=NC=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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